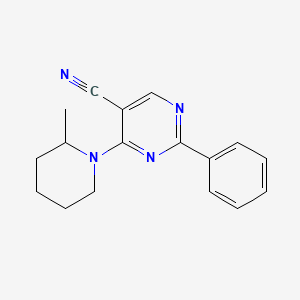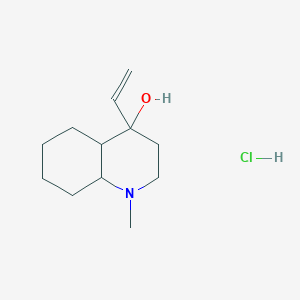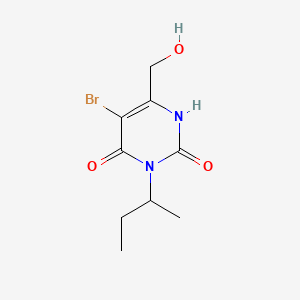![molecular formula C14H12ClN3 B15213479 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 88875-13-2](/img/structure/B15213479.png)
2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process. The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives of the compound .
Applications De Recherche Scientifique
2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting GABA receptors and p38 mitogen-activated protein kinase.
Biological Research: The compound is used in studies related to its antibacterial and antifungal properties.
Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing its inhibitory effects on neurotransmission . Additionally, its role as a p38 mitogen-activated protein kinase inhibitor involves the inhibition of this kinase, which plays a crucial role in inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring.
Imidazo[4,5-b]pyridines: These are structural analogs that can be synthesized from imidazo[1,5-a]pyrimidines through specific rearrangement reactions.
Uniqueness
2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its potential as a pharmacologically active compound .
Propriétés
Numéro CAS |
88875-13-2 |
|---|---|
Formule moléculaire |
C14H12ClN3 |
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
2-chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-9-8-12(15)17-13-10(2)16-14(18(9)13)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
SMAMDMMDRNSRNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C(N=C(N12)C3=CC=CC=C3)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B15213416.png)

![Furo[3,4-d]isoxazole](/img/structure/B15213435.png)

![1-(2-{[(3H-Indol-3-ylidene)methyl]amino}phenyl)ethan-1-one](/img/structure/B15213443.png)
![2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione](/img/structure/B15213444.png)


![Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]-](/img/structure/B15213485.png)
![N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15213492.png)
